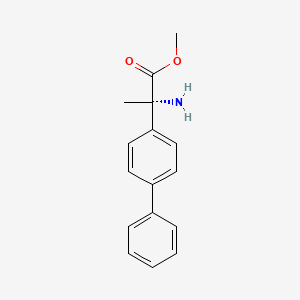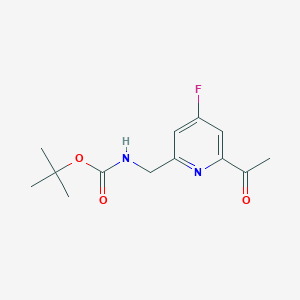
(S)-Methyl 2-amino-2-(biphenyl-4-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-(S)-biphenyl-2-aminopropionate is a chiral compound that has garnered significant interest in various fields of science due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl group attached to an aminopropionate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-2-(S)-biphenyl-2-aminopropionate typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl-2-carboxylic acid and (S)-alanine methyl ester.
Coupling Reaction: The carboxylic acid group of biphenyl-2-carboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated carboxylic acid reacts with the amino group of (S)-alanine methyl ester to form the desired amide bond, resulting in the formation of methyl-2-(S)-biphenyl-2-aminopropionate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of methyl-2-(S)-biphenyl-2-aminopropionate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters to ensure consistency and efficiency.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-(S)-biphenyl-2-aminopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-2-(S)-biphenyl-2-aminopropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl-2-(S)-biphenyl-2-aminopropionate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, potentially affecting cellular processes such as metabolism, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-®-biphenyl-2-aminopropionate: The enantiomer of the compound with different stereochemistry.
Biphenyl-2-carboxylic acid derivatives: Compounds with similar biphenyl structures but different functional groups.
Aminopropionate derivatives: Compounds with similar aminopropionate moieties but different aromatic groups.
Uniqueness
Methyl-2-(S)-biphenyl-2-aminopropionate is unique due to its specific chiral configuration and the combination of biphenyl and aminopropionate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(4-phenylphenyl)propanoate |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19-2)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,17H2,1-2H3/t16-/m0/s1 |
InChI Key |
AHFZSKZERMZPLI-INIZCTEOSA-N |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14858731.png)





![(4-[(2-Hydroxyethyl)(methyl)amino]pyrimidin-2-YL)methanamine](/img/structure/B14858784.png)



![[(1R,9R,10S,12R,13E,16S,18R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14858803.png)

![2-[1,3]Dioxolo[4,5-B]pyridin-6-ylethanamine](/img/structure/B14858824.png)
